5-Amino-2-naphthalenesulfonamide
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Overview
Description
5-Amino-2-naphthalenesulfonamide is an organic compound with the molecular formula C10H10N2O2S. It is derived from naphthalene, a polycyclic aromatic hydrocarbon, and contains both an amino group and a sulfonamide group. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-naphthalenesulfonamide typically involves the reaction of 5-amino-2-naphthalenesulfonic acid with ammonia or primary amines. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction . The reaction conditions often include elevated temperatures and prolonged reaction times to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The product is then purified through crystallization or recrystallization techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: 5-Amino-2-naphthalenesulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed under acidic or basic conditions.
Major Products:
Oxidation: Nitro derivatives of this compound.
Reduction: Corresponding amines.
Substitution: Halogenated or sulfonylated derivatives.
Scientific Research Applications
5-Amino-2-naphthalenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential antibacterial and anti-inflammatory properties.
Industry: Utilized in the production of polymers and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 5-Amino-2-naphthalenesulfonamide involves its interaction with specific molecular targets. In biological systems, it acts as a competitive inhibitor of enzymes that require p-aminobenzoic acid (PABA) for folic acid synthesis. By mimicking PABA, it inhibits the enzyme dihydropteroate synthase, thereby preventing the synthesis of folic acid, which is essential for bacterial DNA production .
Comparison with Similar Compounds
- 5-Amino-1-naphthalenesulfonamide
- 5-Amino-2-sulfonamide-1,3,4-thiadiazole
- Sulfamethazine
- Sulfadiazine
Comparison: 5-Amino-2-naphthalenesulfonamide is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties. Compared to other sulfonamides, it exhibits different reactivity and selectivity in chemical reactions, making it valuable for specific applications in dye synthesis and enzyme inhibition studies .
Properties
CAS No. |
13261-51-3 |
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Molecular Formula |
C10H10N2O2S |
Molecular Weight |
222.27 g/mol |
IUPAC Name |
5-aminonaphthalene-2-sulfonamide |
InChI |
InChI=1S/C10H10N2O2S/c11-10-3-1-2-7-6-8(15(12,13)14)4-5-9(7)10/h1-6H,11H2,(H2,12,13,14) |
InChI Key |
VHBNXFLPOPMZEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)N)C(=C1)N |
Origin of Product |
United States |
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